
Sucrose tristearate
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Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate: is a complex carbohydrate compound, also known as a type of sucrose ester. It is composed of glucose and fructose units linked to octadecanoic acid (stearic acid) chains. This compound is primarily used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose tristearate typically involves the esterification of sucrose with octadecanoic acid. This reaction can be catalyzed by enzymes or chemical catalysts under controlled conditions. The process generally requires:
Reactants: Sucrose and octadecanoic acid.
Catalysts: Acidic or enzymatic catalysts.
Conditions: Elevated temperatures and controlled pH levels to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity sucrose and octadecanoic acid.
Catalysis: Use of immobilized enzymes or acid catalysts.
Purification: The product is purified through crystallization or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can be hydrolyzed to yield sucrose and octadecanoic acid.
Oxidation: It can undergo oxidation reactions, particularly at the glucose and fructose units.
Substitution: The ester linkages can be targeted for substitution reactions to modify the compound’s properties.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Sucrose and octadecanoic acid.
Oxidation: Various oxidized derivatives of glucose and fructose.
Substitution: Modified esters with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Delivery Systems
Sucrose tristearate is recognized for its role in enhancing drug bioavailability and modifying drug release profiles. It is particularly effective in creating thermo-sensitive gel formulations, which can sustain drug release over extended periods. Research has demonstrated that sucrose esters can form gels in aqueous media, significantly impacting the release rates of active pharmaceutical ingredients (APIs) such as paracetamol.
- Case Study : A study investigated the gelling properties of various sucrose stearates, including this compound. It was found that formulations with lower hydrophilic-lipophilic balance (HLB) values exhibited stronger gel structures and slower drug release rates. For instance, paracetamol release was significantly slower from formulations containing sucrose stearate S970 compared to more hydrophilic variants like S1670, which had a faster release profile due to its weaker gel structure .
1.2 Emulsifying Agent
In pharmaceutical formulations, this compound serves as an effective emulsifier for oil-in-water emulsions. Its ability to stabilize emulsions enhances the bioavailability of lipid-soluble drugs.
- Research Findings : A study on the effects of different HLB values of sucrose stearates on lipid digestion revealed that these esters could alter the digestive behavior of lipids under gastrointestinal conditions, potentially improving the absorption of lipophilic drugs .
Food Industry Applications
2.1 Emulsification and Texture Improvement
This compound is widely used as an emulsifier in food products due to its GRAS (Generally Recognized as Safe) status. It contributes to improved texture and stability in various food formulations, including bakery items, dairy products, and beverages.
- Quality Enhancement Study : Research demonstrated that adding sucrose stearate to Samgyetang (a traditional Korean dish) during storage improved the visual quality and texture without adversely affecting its nutritional composition over time .
2.2 Fat Replacement
Sucrose esters can also act as fat replacers in low-fat food products, providing a creamy mouthfeel while reducing calorie content.
Cosmetic Applications
In cosmetics, this compound is valued for its emulsifying properties and skin compatibility. It is often included in formulations for creams and lotions to improve texture and enhance product stability.
- Safety Assessment : Sucrose esters have been evaluated for safety in cosmetic applications and are considered non-toxic and biodegradable, making them suitable for use in personal care products .
Comparative Data Table
Mechanism of Action
The mechanism by which Sucrose tristearate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. The molecular targets include:
Cell Membranes: Enhances the permeability of cell membranes, facilitating the transport of molecules.
Enzymes: Interacts with enzymes involved in carbohydrate metabolism, potentially altering their activity.
Comparison with Similar Compounds
Sucrose Monolaurate: Another sucrose ester with shorter fatty acid chains.
Sucrose Stearate: Similar structure but with different fatty acid chain lengths.
Sucrose Palmitate: Contains palmitic acid instead of octadecanoic acid.
Uniqueness: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid, which imparts distinct surfactant properties and stability. Its longer fatty acid chains provide enhanced emulsifying capabilities compared to shorter-chain sucrose esters.
Properties
CAS No. |
27923-63-3 |
---|---|
Molecular Formula |
C66H124O14 |
Molecular Weight |
1141.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C66H124O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(67)75-52-55-60(70)62(72)63(73)65(78-55)80-66(54-77-59(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)64(74)61(71)56(79-66)53-76-58(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,60-65,70-74H,4-54H2,1-3H3/t55-,56-,60-,61-,62+,63-,64+,65-,66+/m1/s1 |
InChI Key |
HLLPKVARTYKIJB-MCQPFKOBSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
Key on ui other cas no. |
27923-63-3 |
Origin of Product |
United States |
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